N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Overview
Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Researchers have developed methods for synthesizing hybrid molecules containing various moieties, such as penicillanic acid or cephalosporanic acid, through microwave-assisted synthesis. These compounds were tested for their antimicrobial, antilipase, and antiurease activities, demonstrating moderate to good effectiveness against test microorganisms. Some of these synthesized compounds exhibited notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antiviral Drug Discovery
In the realm of antiviral drug discovery, various compounds, including derivatives of thiazoles and pyrazines, have been explored for their potential use in treating viral infections. These studies have led to the identification of new strategies for the treatment of hemorrhagic fever virus infections and the prophylactic use of specific compounds to prevent HIV infections (De Clercq, 2009).
Design and Synthesis of GyrB Inhibitors
A series of thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. These compounds underwent extensive evaluation for their antimycobacterial activity and cytotoxicity, with some showing promising results against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Antimycobacterial Activity of Substituted Isosteres
Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids has demonstrated their antimycobacterial activity against Mycobacterium tuberculosis. These compounds were synthesized and tested, showing varying degrees of potency, with some achieving up to 16 times the efficacy of the standard treatment, pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
Photosynthetic Electron Transport Inhibitors
A study on pyrazole derivatives as inhibitors of photosynthetic electron transport explored their potential as herbicides. These compounds were tested for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, with some exhibiting inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound is the asialoglycoprotein receptor (ASGPR) . ASGPR is a cell surface receptor that plays a crucial role in serum glycoprotein homeostasis .
Mode of Action
The compound binds to ASGPR and an extracellular protein, leading to the selective degradation of the target extracellular protein . This interaction allows the compound to modulate the activity of the target protein, thereby influencing the biological processes in which the protein is involved .
Result of Action
The compound’s action results in the degradation of the target extracellular protein . This could lead to a decrease in the protein’s activity, potentially alleviating disorders mediated by the extracellular protein .
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-14-19(30-21(24-14)27-11-2-3-12-27)20(28)23-10-13-29-18-9-8-17(25-26-18)15-4-6-16(22)7-5-15/h2-9,11-12H,10,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTXPWRGNCRUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.